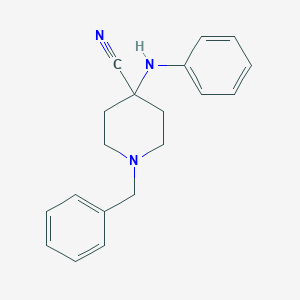

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

Description

Properties

IUPAC Name |

4-anilino-1-benzylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c20-16-19(21-18-9-5-2-6-10-18)11-13-22(14-12-19)15-17-7-3-1-4-8-17/h1-10,21H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYPQRMTCMCFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90242513 | |

| Record name | 4-Anilino-1-benzylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666637 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

968-86-5 | |

| Record name | 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=968-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Anilino-1-benzylpiperidine-4-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000968865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 968-86-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73005 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Anilino-1-benzylpiperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90242513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-anilino-1-benzylpiperidine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YG5JYO1RM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

CAS Number: 968-86-5

This technical guide provides an in-depth overview of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, a significant chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a synthetic organic compound with the chemical formula C19H21N3[1]. It is recognized for its role as a key precursor in the synthesis of various compounds, including porphyrin-fentanyl conjugates, which have potential applications in photodynamic therapy and boron neutron capture therapy for brain tumors[2].

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 968-86-5[3] |

| Molecular Formula | C19H21N3[1][3][4] |

| Molecular Weight | 291.39 g/mol [4] |

| IUPAC Name | This compound |

| Synonyms | 4-Anilino-1-benzylpiperidine-4-carbonitrile, Fentanyl Cyanide, NSC 73005[3] |

| InChI Key | AYYPQRMTCMCFSL-UHFFFAOYSA-N[3][4] |

| SMILES | C1CN(CCC1(C#N)NC2=CC=CC=C2)CC3=CC=CC=C3[3] |

Spectroscopic and Analytical Data

Detailed spectroscopic analysis is crucial for the characterization of this compound.

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR (250 MHz, CDCl₃) | δ 1.92 (td, J₁= 3.6 Hz, J₂ = 10.8 Hz, 2H, CH₂), 2.29–2.53 (m, 4H, CH₂), 2.79–2.85 (m, 2H, CH₂), 3.56 (s, 2H, CH₂Ph), 3.64 (s, 1H, NH), 6.88–6.95 (m, 3H, ArH), 7.20–7.33 (m, 7H, ArH)[2] |

| ¹³C NMR (CDCl₃) | δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 129.31, 134.02, 138.00, 143.29[2] |

| Mass Spectrometry (MALDI-TOF) | m/z 290.9 (M⁺)[2] |

Crystallographic Data

The molecular structure of this compound has been determined by X-ray crystallography.

Table 3: Crystallographic Data [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.7718 (13) |

| b (Å) | 10.0415 (14) |

| c (Å) | 15.9519 (15) |

| β (°) | 94.532 (9) |

| Volume (ų) | 1560.4 (3) |

| Z | 4 |

The piperidine ring adopts a chair conformation, with the cyano group in an axial position and the benzyl and phenylamino groups in equatorial positions[2].

Experimental Protocols

Synthesis of this compound

An optimized procedure for the synthesis of the title compound has been reported with a yield of 89.5%[2].

Experimental Workflow

Detailed Methodology [2]

-

To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), potassium cyanide (2.6 g, 40 mmol), and dry dichloromethane (40 ml).

-

Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

-

Add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.

-

Heat the final mixture at 50°C for 24 hours.

-

After cooling, perform an aqueous workup by adding water and extracting the aqueous layer with dichloromethane.

-

Combine the organic extracts, dry them over anhydrous sodium bicarbonate, and concentrate under reduced pressure to obtain a yellow solid.

-

Purify the crude product by recrystallization from a dichloromethane/hexane mixture to yield colorless crystals.

Conversion to 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide

The carbonitrile can be hydrolyzed to the corresponding carboxamide.

Experimental Workflow

Detailed Methodology [5]

-

At approximately 0°C, add this compound (24.0 g; 82.47 mmol) portion-wise to 95% sulfuric acid (311 g; 3.01 mol) over about 1 hour.

-

Stir the mixture at ambient temperature for approximately 16 hours.

-

Pour the reaction mixture onto crushed ice and continue stirring for about 1 hour.

-

Collect the resulting precipitate by filtration.

Applications and Significance

This compound serves as a crucial intermediate in the synthesis of more complex molecules. Its primary documented use is as a precursor for fentanyl analogs and related compounds. The conversion of the nitrile group to other functionalities, such as amides and carboxylic acids, opens pathways to a variety of derivatives with potential pharmacological activities[5][6]. Its structural relationship to fentanyl highlights its importance in the development of novel opioid receptor modulators.

References

- 1. parchem.com [parchem.com]

- 2. 4-Anilino-1-benzylpiperidine-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 6. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Molecular Structure of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, a key synthetic precursor in the development of potent analgesics. The document details its structural characteristics, physicochemical properties, and the experimental protocols for its synthesis and characterization.

Molecular Structure Overview

This compound, with the chemical formula C₁₉H₂₁N₃, is a complex organic molecule with a molecular weight of 291.4 g/mol .[1] Its structure is characterized by a central piperidine ring, which adopts a stable chair conformation. This conformation is crucial for its chemical reactivity and biological interactions.

The key structural features include:

-

Piperidine Ring: Forms the core of the molecule and exists in a chair conformation.

-

Benzyl Group: Attached to the nitrogen atom of the piperidine ring (N1). This group is positioned equatorially.[1]

-

Phenylamino Group: Attached to the C4 position of the piperidine ring. This group also occupies an equatorial position.[1]

-

Carbonitrile (Cyano) Group: Attached to the C4 position of the piperidine ring. This group is in an axial position.[1]

The spatial arrangement of these functional groups is a determining factor in the molecule's utility as a precursor in the synthesis of pharmacologically active compounds, most notably fentanyl and its analogs.

Physicochemical and Crystallographic Data

The following tables summarize the key physicochemical and crystallographic properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁N₃ | [1] |

| Molecular Weight | 291.4 g/mol | [1] |

| CAS Number | 968-86-5 | |

| Appearance | Colorless crystals | [1] |

| Melting Point | Not available | |

| XLogP3 | 3.6 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 3 |

Table 2: Crystallographic Data [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.7718 (13) Å |

| b | 10.0415 (14) Å |

| c | 15.9519 (15) Å |

| α | 90° |

| β | 94.532 (9)° |

| γ | 90° |

| Volume | 1560.4 (3) ų |

| Z | 4 |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a published procedure and outlines the synthesis from N-benzyl-4-piperidone.

Materials:

-

N-benzyl-4-piperidone

-

Aniline

-

Potassium cyanide (KCN)

-

Glacial acetic acid

-

Dichloromethane (DCM), anhydrous

-

Hexane

-

Sodium bicarbonate, anhydrous

-

25% aqueous NaOH

-

40% aqueous K₂CO₃

-

Crushed ice

-

Argon atmosphere

Procedure:

-

To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), potassium cyanide (2.6 g, 40 mmol), and 40 ml of dry dichloromethane.

-

Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

-

Slowly add glacial acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.

-

Heat the final mixture at 50°C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into 50 g of crushed ice.

-

Neutralize the mixture with 25% aqueous NaOH and adjust the pH to approximately 10 using 40% aqueous K₂CO₃.

-

Separate the organic phase and extract the aqueous layer twice with 25 ml of dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium bicarbonate, and concentrate under reduced pressure to yield a yellow solid.

-

Purify the crude product by recrystallization from a dichloromethane/hexane mixture to obtain colorless crystals of this compound. The typical yield is around 89.5%.

Spectroscopic Characterization

The synthesized compound can be characterized using the following spectroscopic methods:

-

¹H NMR (250 MHz, CDCl₃): δ 7.20-7.33 (m, 7H, ArH), 6.88-6.95 (m, 3H, ArH), 3.64 (s, 1H, NH), 3.56 (s, 2H, CH₂Ph), 2.79-2.85 (m, 2H, CH₂), 2.29-2.53 (m, 4H, CH₂), 1.92 (td, J₁= 3.6 Hz, J₂ = 10.8 Hz, 2H, CH₂).[1]

-

¹³C NMR (CDCl₃): δ 143.29, 138.00, 134.02, 129.31, 129.00, 128.96, 127.26, 120.93, 117.78, 62.58, 59.06, 49.27, 36.09.[1]

-

Mass Spectrometry (MALDI-TOF): m/z 290.9 (M⁺).[1]

Synthetic Pathway Visualization

This compound is a crucial intermediate in the synthesis of fentanyl, a potent synthetic opioid. The following diagram illustrates the logical workflow from the precursor to the final active pharmaceutical ingredient.

Caption: Synthetic workflow from this compound to fentanyl.

References

An In-depth Technical Guide to the Physical Properties of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, a significant intermediate in the synthesis of various pharmaceutical compounds.[1] The information is presented to support research and development activities in the fields of medicinal chemistry and pharmacology.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁N₃ | [2][3] |

| Molecular Weight | 291.39 g/mol | [2] |

| Monoisotopic Mass | 291.173547683 g/mol | [3] |

| Appearance | Yellow solid; colorless crystals upon recrystallization | [1] |

| Melting Point | Not explicitly reported in the provided search results. A melting point was taken on a Lab Devices Mel-Temp apparatus, but the value was not stated.[4] | N/A |

| Boiling Point | Not reported in the provided search results. | N/A |

| Solubility | Soluble in dichloromethane. Recrystallized from a dichloromethane/hexane mixture.[1] | N/A |

| XLogP3 | 3.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| Topological Polar Surface Area | 39.1 Ų | [3] |

Experimental Protocols

The determination of the physical properties of a compound is intrinsically linked to its synthesis and purification. The following section details the experimental protocol for the synthesis of this compound, which also yields the purified substance for subsequent analysis.

Synthesis and Purification of this compound [1]

This protocol is an optimized procedure for the synthesis of the title compound with a high yield.

Materials:

-

N-benzyl-4-piperidone (1.89 g, 10 mmol)

-

Aniline (3.7 g, 40 mmol)

-

Potassium cyanide (KCN) (2.6 g, 40 mmol)

-

Dry dichloromethane (40 ml)

-

Acetic acid (1.8 g, 30 mmol)

-

Crushed ice

-

25% aqueous Sodium Hydroxide (NaOH)

-

40% aqueous Potassium Carbonate (K₂CO₃)

-

Anhydrous sodium bicarbonate

-

Hexane

Procedure:

-

To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone, aniline, KCN, and dry dichloromethane.

-

Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

-

Add acetic acid to the reaction mixture over a period of 10 minutes.

-

Heat the final mixture at 50°C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (50 g).

-

Neutralize the mixture with 25% aqueous NaOH and adjust the pH to approximately 10 using 40% aqueous K₂CO₃.

-

Collect the organic phase.

-

Extract the aqueous layer with dichloromethane (2 x 25 ml).

-

Combine the organic extracts and dry them over anhydrous sodium bicarbonate.

-

Concentrate the organic solution under reduced pressure to obtain a yellow solid.

-

Purify the yellow solid by recrystallization from a dichloromethane/hexane mixture to yield colorless crystals of this compound (2.6 g, 89.5% yield).

Characterization: The structure and purity of the resulting compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

References

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile chemical properties

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, a key intermediate in the synthesis of potent opioid analgesics. The information is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound, also known as Fentanyl Cyanide, is a solid organic compound.[1] Its core structure consists of a piperidine ring substituted at the 1-position with a benzyl group, and at the 4-position with both a phenylamino group and a nitrile group.[1][2] The piperidine ring adopts a chair conformation, with the nitrile group in an axial position and the benzyl and phenylamino groups in equatorial positions.

Quantitative and qualitative data for the compound are summarized below.

| Property | Value |

| CAS Number | 968-86-5[2] |

| Molecular Formula | C₁₉H₂₁N₃[1][2] |

| Molecular Weight | 291.4 g/mol [2] |

| Appearance | Beige Solid[3] |

| XLogP3 | 3.6[1] |

| Hydrogen Bond Donors | 1[1] |

| Hydrogen Bond Acceptors | 3[1] |

| Topological Polar Surface Area | 39.1 Ų[1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Dimethyl Sulfoxide, Methanol.[3] |

Experimental Protocols

Synthesis of this compound

A high-yield (89.5%) synthesis has been reported based on the Strecker synthesis of an α-aminonitrile.

Materials:

-

N-benzyl-4-piperidone (1.89 g, 10 mmol)

-

Aniline (3.7 g, 40 mmol)

-

Potassium Cyanide (KCN) (2.6 g, 40 mmol)

-

Dry Dichloromethane (40 ml)

-

Acetic Acid (1.8 g, 30 mmol)

-

25% aqueous Sodium Hydroxide (NaOH)

-

40% aqueous Potassium Carbonate (K₂CO₃)

-

Hexane

Procedure:

-

To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone, aniline, KCN, and dry dichloromethane.

-

Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

-

Add acetic acid to the mixture over a period of 10 minutes.

-

Heat the final mixture at 50°C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into crushed ice (50 g).

-

Neutralize the mixture with 25% aqueous NaOH and adjust the pH to approximately 10 using 40% aqueous K₂CO₃.

-

Collect the organic phase and extract the aqueous layer twice with dichloromethane (2 x 25 ml).

-

Combine the organic extracts, dry them over anhydrous sodium bicarbonate, and concentrate under reduced pressure to yield a yellow solid.

-

Purify the crude product by re-crystallization from a dichloromethane/hexane mixture to obtain colorless crystals of the title compound.

Characterization Data

The synthesized product can be characterized using standard analytical techniques:

-

¹H NMR (250 MHz, CDCl₃): δ 1.92 (td, J₁= 3.6 Hz, J₂ = 10.8 Hz, 2H, CH₂), 2.29–2.53 (m, 4H, CH₂), 2.79–2.85 (m, 2H, CH₂), 3.56 (s, 2H, CH₂Ph), 3.64 (s, 1H, NH), 6.88–6.95 (m, 3H, ArH), 7.20–7.33 (m, 7H, ArH).

-

¹³C NMR (CDCl₃): δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 129.31, 134.02, 138.00, 143.29.

-

Mass Spectrometry (MALDI-TOF): m/z 290.9 (M⁺).

Biological Context and Signaling Pathways

This compound is a well-established precursor in the synthesis of fentanyl and its analogs. These synthetic opioids are potent agonists of the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) that is central to pain modulation. The interaction of fentanyl analogs with MOR initiates complex intracellular signaling cascades responsible for both therapeutic analgesia and significant adverse effects.

The activation of the μ-opioid receptor by an agonist like fentanyl triggers two primary signaling pathways:

-

G-protein Dependent Pathway: This is the classical pathway responsible for the desired analgesic effects. Upon agonist binding, the receptor activates inhibitory G-proteins (Gαi/o). The dissociated G-protein subunits then inhibit adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels. They also modulate ion channel activity, primarily by activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. This leads to hyperpolarization and reduced excitability of neurons, ultimately blocking pain signal transmission.

-

β-Arrestin Dependent Pathway: Following receptor activation and phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This recruitment leads to receptor desensitization and internalization, which contributes to the development of tolerance. Furthermore, the β-arrestin pathway is increasingly implicated in mediating the adverse effects of opioids, such as respiratory depression and constipation.

The diagram below illustrates the workflow of these two major signaling cascades following μ-opioid receptor activation.

Caption: Mu-opioid receptor signaling cascade.

References

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

This technical guide provides a comprehensive overview of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, a key chemical intermediate in the synthesis of various compounds, particularly in the field of pharmacology and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Nomenclature

This compound is a substituted piperidine derivative. It is important to note that while this compound has numerous synonyms, it is not typically marketed as a final drug product and therefore does not have established trade names.

Synonyms: A variety of synonyms are used in literature and chemical catalogs to refer to this compound. These include:

-

4-Anilino-1-benzylpiperidine-4-carbonitrile[1]

-

1-Benzyl-4-cyano-4-(phenylamino)piperidine

-

N-(1-Benzyl-4-cyanopiperidin-4-yl)aniline

-

1-Benzyl-4-cyano-4-anilinopiperidine

-

4-(Phenylamino)-1-benzyl-4-piperidinecarbonitrile

-

4-Anilino-4-cyano-1-benzylpiperidine

-

NSC 7300

-

Fentanyl Cyanide

-

REMIFENTANIL HYDROCHLORIDE IMPURITY H [EP IMPURITY][2]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is provided below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 968-86-5 | Parchem |

| Molecular Formula | C₁₉H₂₁N₃ | Parchem |

| Molecular Weight | 291.39 g/mol | [2] |

| Appearance | Colorless crystals | [1] |

| Solubility | Soluble in DMSO | Cayman Chemical |

Table 2: Spectral Data

| Spectrum Type | Data |

| ¹H NMR (250 MHz, CDCl₃) | δ 1.92 (td, J₁= 3.6 Hz, J₂ = 10.8 Hz, 2H, CH₂), 2.29–2.53 (m, 4H, CH₂), 2.79–2.85 (m, 2H, CH₂), 3.56 (s, 2H, CH₂Ph), 3.64 (s, 1H, NH), 6.88–6.95 (m, 3H, ArH), 7.20–7.33 (m, 7H, ArH)[1] |

| ¹³C NMR (CDCl₃) | δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 129.31, 134.02, 138.00, 143.29[1] |

| Mass Spectrum (MALDI-TOF) | m/z 290.9 (M⁺)[1] |

Synthesis and Experimental Protocols

This compound is primarily known as a precursor in the synthesis of more complex molecules, such as porphyrin-fentanyl conjugates. These conjugates have been investigated for their potential use as sensitizers in photodynamic therapy (PDT) and boron neutron capture therapy (BNCT) for brain tumors.[1] The synthesis of the title compound is a critical step in these multi-step synthetic pathways.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a one-pot reaction involving N-benzyl-4-piperidone, aniline, and a cyanide source, such as potassium cyanide, in the presence of an acid catalyst. This reaction is a variation of the Strecker amino acid synthesis.

Detailed Experimental Protocol

The following protocol is an optimized procedure for the synthesis of this compound, yielding colorless crystals.[1]

Materials:

-

N-benzyl-4-piperidone

-

Aniline

-

Potassium cyanide (KCN)

-

Dry dichloromethane

-

Acetic acid

-

Crushed ice

-

25% aqueous NaOH

-

40% aqueous K₂CO₃

-

Anhydrous sodium bicarbonate

-

Dichloromethane/hexane for recrystallization

Procedure:

-

To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), KCN (2.6 g, 40 mmol), and dry dichloromethane (40 ml).

-

Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

-

Add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.

-

Heat the final mixture at 50°C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into crushed ice (50 g).

-

Neutralize the mixture with 25% aqueous NaOH and adjust the pH to approximately 10 using 40% aqueous K₂CO₃.

-

Collect the organic phase and extract the aqueous layer with dichloromethane (2 x 25 ml).

-

Dry the combined organic extracts over anhydrous sodium bicarbonate and concentrate under reduced pressure to obtain a yellow solid.

-

Purify the yellow crystals by recrystallization from dichloromethane/hexane to yield colorless crystals of this compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activity, mechanism of action, or direct involvement in signaling pathways of this compound itself. Its primary significance in the scientific literature is as a chemical intermediate.

While some derivatives of related benzylpiperidine compounds have been investigated for activities such as anti-acetylcholinesterase effects, these findings are not directly attributable to the title compound.

The main application of this compound is as a precursor in the synthesis of fentanyl analogues and derivatives for research purposes. The logical relationship of its use in this context is illustrated below.

References

Spectroscopic and Synthetic Profile of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its preparation.

Molecular Structure and Overview

This compound is a complex molecule featuring a central piperidine ring substituted with a benzyl group at the nitrogen atom, and both a phenylamino and a nitrile group at the C4 position. Understanding its three-dimensional structure and electronic properties through spectroscopic analysis is crucial for its application in medicinal chemistry.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.92 | td | 2H | Piperidine-CH₂ |

| 2.29–2.53 | m | 4H | Piperidine-CH₂ |

| 2.79–2.85 | m | 2H | Piperidine-CH₂ |

| 3.56 | s | 2H | Benzyl-CH₂ |

| 3.64 | s | 1H | NH |

| 6.88–6.95 | m | 3H | Ar-H |

| 7.20–7.33 | m | 7H | Ar-H |

Solvent: CDCl₃, Frequency: 250 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 36.09 | Piperidine-C |

| 49.27 | Piperidine-C |

| 59.06 | Piperidine-C4 |

| 62.58 | Benzyl-CH₂ |

| 117.78 | Ar-C |

| 120.93 | CN |

| 127.26 | Ar-C |

| 128.96 | Ar-C |

| 129.00 | Ar-C |

| 129.31 | Ar-C |

| 134.02 | Ar-C |

| 138.00 | Ar-C (ipso) |

| 143.29 | Ar-C (ipso) |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

While a specific experimental spectrum is not publicly available, the characteristic absorption bands for the functional groups present in this compound can be predicted based on established spectroscopic principles.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3350-3310 | Secondary Amine | N-H Stretch |

| ~3100-3000 | Aromatic | C-H Stretch |

| ~3000-2850 | Alkane | C-H Stretch |

| ~2260-2220 | Nitrile | C≡N Stretch |

| ~1600, ~1500 | Aromatic | C=C Stretch |

| ~1335-1250 | Aromatic Amine | C-N Stretch |

| ~1250-1020 | Aliphatic Amine | C-N Stretch |

| ~900-675 | Aromatic | C-H Out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Ion | Method |

| 290.9 | [M]⁺ | MALDI-TOF |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound can be achieved through a Strecker-type reaction.[1]

Materials:

-

N-benzyl-4-piperidone

-

Aniline

-

Potassium cyanide (KCN)

-

Acetic acid

-

Dichloromethane (dry)

-

Hexane

-

Anhydrous sodium bicarbonate

-

Argon atmosphere

Procedure:

-

To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), KCN (2.6 g, 40 mmol), and dry dichloromethane (40 ml).

-

Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

-

Add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.

-

Heat the final mixture at 50°C for 24 hours.

-

After cooling to room temperature, pour the reaction mixture into crushed ice (50 g).

-

Neutralize the mixture with 25% aqueous NaOH and adjust the pH to approximately 10 using 40% aqueous K₂CO₃.

-

Separate the organic phase and extract the aqueous layer with dichloromethane (2 x 25 ml).

-

Combine the organic extracts, dry over anhydrous sodium bicarbonate, and concentrate under reduced pressure to yield a yellow solid.

-

Purify the crude product by recrystallization from dichloromethane/hexane to obtain colorless crystals.

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 250 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry: Mass spectral data was obtained using a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometer.[1]

IR Spectroscopy: Infrared spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or as a thin film.

The logical relationship for identifying the key functional groups using the spectroscopic data is outlined below.

Caption: Spectroscopic data correlation for structure elucidation.

References

The Strategic Role of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile as a Precursor in Opioid Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is a pivotal intermediate in the synthesis of a range of potent synthetic opioids, most notably derivatives of fentanyl and remifentanil. Its unique structural features, including a protected piperidine nitrogen, a strategically placed nitrile group, and an aniline moiety, make it a versatile scaffold for constructing the core of 4-anilidopiperidine analgesics. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and critical applications of this precursor. It details experimental protocols for its preparation and subsequent transformations into key downstream intermediates, supported by quantitative data and mechanistic insights. Furthermore, this document elucidates the signaling pathways of the ultimate active pharmaceutical ingredients (APIs) derived from this precursor, offering a complete picture for researchers in drug discovery and development.

Introduction

The 4-anilidopiperidine class of opioids, which includes fentanyl, sufentanil, alfentanil, and remifentanil, represents some of the most potent and clinically significant analgesics used in modern medicine. The synthesis of these complex molecules relies on the strategic assembly of a central piperidine core with appropriate substitutions. This compound has emerged as a crucial starting material in many synthetic routes due to the versatility of its functional groups. The benzyl group serves as a stable protecting group for the piperidine nitrogen, which can be removed in later stages, while the nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, providing a handle for further molecular elaboration.[1][2] This guide will explore the synthesis of this precursor and its conversion into valuable downstream products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₁N₃ | [3][4][5] |

| Molecular Weight | 291.39 g/mol | [3][4] |

| CAS Number | 968-86-5 | [3] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 131 - 133 °C | [7] |

| Boiling Point | Not available | |

| Solubility | Soluble in dichloromethane | [8] |

Synthesis of the Precursor

The most common and efficient method for the synthesis of this compound is the Strecker synthesis, which involves the one-pot reaction of 1-benzyl-4-piperidone, aniline, and a cyanide source, typically potassium cyanide, in the presence of an acid catalyst.[8]

Experimental Protocol: Synthesis of this compound[8]

-

Materials:

-

N-benzyl-4-piperidone (1.89 g, 10 mmol)

-

Aniline (3.7 g, 40 mmol)

-

Potassium cyanide (2.6 g, 40 mmol)

-

Dry dichloromethane (40 ml)

-

Acetic acid (1.8 g, 30 mmol)

-

-

Procedure:

-

To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone, aniline, potassium cyanide, and dry dichloromethane.

-

Cool the reaction mixture to 0°C and stir under argon for 20 minutes.

-

Add acetic acid to the reaction mixture dropwise over a period of 10 minutes.

-

Heat the final mixture at 50°C for 24 hours.

-

After completion of the reaction, quench with an appropriate workup procedure.

-

-

Yield: 89.5%[8]

Synthetic Utility and Key Transformations

The synthetic value of this compound lies in the reactivity of its nitrile group. This group can be transformed into other functionalities, paving the way for the synthesis of various opioid analgesics.

Hydrolysis to Carboxamide and Carboxylic Acid

The nitrile can be hydrolyzed under acidic conditions to yield the corresponding carboxamide or carboxylic acid, which are key intermediates for further derivatization.

-

Materials:

-

This compound (24.0 g, 82.47 mmol)

-

95% Sulfuric acid (311 g, 3.01 mol)

-

Crushed ice

-

-

Procedure:

-

Yield: 73%[7]

-

Materials:

-

1-Benzyl-4-(phenylamino)piperidine-4-carboxamide

-

Concentrated hydrochloric acid

-

-

Procedure:

-

Add 1-benzyl-4-(phenylamino)piperidine-4-carboxamide to concentrated hydrochloric acid at 20-35°C.

-

Slowly heat the reaction system to boiling temperature and reflux for 5-20 hours.

-

After the reaction is complete, cool the solution to 0-30°C and allow it to stand for 48 hours for crystallization.

-

Filter the crystals, wash, and dry to obtain 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid.

-

Spectroscopic Data

The structural integrity of the synthesized compounds can be confirmed by various spectroscopic techniques. Table 2 summarizes key spectroscopic data for the precursor and its amide derivative.

| Compound | 13C NMR (DMSO-d₆) δ (ppm) | GC/MS (m/z) | Reference |

| This compound | 143.4, 138.1, 129.3, 129.0, 128.4, 127.3, 121.1, 120.8, 118.1, 62.6, 53.2, 49.3, 36.3 | 291.38 (calculated), 263 (M-CN), 172, 144, 91, 77 | [7] |

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide | 177.5, 145.3, 138.6, 128.5, 128.3, 128.0, 126.6, 116.5, 114.7, 62.1, 57.0, 48.4, 31.4 | 309 (calculated), 265, 216, 146, 91, 77 | [7] |

Synthetic Workflow to Opioid Analgesics

The conversion of this compound to potent opioid analgesics such as fentanyl involves a multi-step synthetic sequence. A generalized workflow is depicted in the following diagram.

Mechanism of Action: Opioid Receptor Signaling

Fentanyl and its analogs, the ultimate products derived from this synthetic precursor, exert their potent analgesic effects primarily by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4][7]

Upon binding of an agonist like fentanyl, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o).[3][9][10] This activation leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate downstream effectors.

The key signaling events are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[3][10]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. It promotes the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[3][11] Simultaneously, it inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx.[10][11]

The net effect of these signaling events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, such as substance P and glutamate, which are involved in the transmission of pain signals.[4]

Conclusion

This compound is a cornerstone precursor in the synthesis of potent 4-anilidopiperidine opioids. Its straightforward synthesis and the versatile reactivity of its nitrile group provide a robust platform for the construction of complex and clinically vital analgesics. A thorough understanding of its chemistry, as detailed in this guide, is essential for researchers and professionals engaged in the development of new and improved opioid-based therapeutics. The elucidation of the downstream signaling pathways of the final API products further enriches the understanding of their pharmacological effects, guiding future drug design and optimization efforts.

References

- 1. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document Viewer [docs.un.org]

- 3. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fentanyl? [synapse.patsnap.com]

- 5. US20100016365A1 - Substituted 4-amino-piperidines - Google Patents [patents.google.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Fentanyl mechanism of action and its uses | PPTX [slideshare.net]

- 8. Fentanyl - Wikipedia [en.wikipedia.org]

- 9. Video: Opioid Receptors: Overview [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]

An In-depth Technical Guide to 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is a synthetic compound belonging to the 4-anilinopiperidine class of molecules. Its core structure is a key pharmacophore found in a range of biologically active compounds, most notably as a precursor in the synthesis of fentanyl and its analogs. This technical guide provides a comprehensive review of the available scientific and technical information regarding this compound and its primary analogs: the corresponding carboxamide, carboxylic acid, and methyl ester derivatives. The document details the synthesis, chemical properties, and potential pharmacological significance of these compounds. While direct experimental data on the biological activity of the title compound and its immediate analogs are limited in publicly accessible literature, this guide furnishes a detailed, representative experimental protocol for assessing its likely interaction with opioid receptors, based on the well-established pharmacology of structurally related molecules. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential mechanism of action.

Chemical Properties and Analogs

This compound and its analogs share a common 1-benzyl-4-(phenylamino)piperidine core. The chemical properties of these compounds are summarized in Table 1.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₉H₂₁N₃ | 291.39 | 968-86-5 |

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxamide | C₁₉H₂₃N₃O | 309.41 | |

| 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C₁₉H₂₂N₂O₂ | 310.39 | 85098-64-2 |

| Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | C₂₀H₂₄N₂O₂ | 324.42 | 61085-60-7 |

Synthesis

The synthesis of this compound is a well-documented procedure. A common method involves a Strecker synthesis, as depicted in the workflow diagram below.

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile is a key intermediate in the synthesis of various pharmacologically active molecules, including fentanyl analogues and porphyrin-fentanyl conjugates, which have potential applications in photodynamic therapy and boron neutron capture therapy for tumors.[1] The synthesis is typically achieved through a one-pot, three-component Strecker reaction, a well-established method for preparing α-aminonitriles.[2][3][4] This protocol details an optimized procedure for its preparation from N-benzyl-4-piperidone, aniline, and potassium cyanide.

Reaction Scheme

The overall reaction is a Strecker synthesis, where a ketone (1-Benzyl-4-piperidone) reacts with an amine (aniline) and a cyanide source (potassium cyanide) to form an α-aminonitrile.

Reaction: 1-Benzyl-4-piperidone + Aniline + Potassium Cyanide → this compound

Experimental Protocol

This protocol is based on an optimized version of previously published methods.[1] The procedure involves the reaction of N-benzyl-4-piperidone, aniline, and potassium cyanide in the presence of acetic acid, followed by work-up and purification.

Materials and Reagents:

-

N-benzyl-4-piperidone

-

Aniline (distilled from KOH before use)[5]

-

Potassium Cyanide (KCN)

-

Acetic Acid

-

Dichloromethane (DCM), dry

-

Sodium Hydroxide (NaOH), 25% aqueous solution

-

Potassium Carbonate (K₂CO₃), 40% aqueous solution

-

Sodium Bicarbonate (NaHCO₃), anhydrous

-

Hexane

-

Argon gas

-

Crushed ice

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Ice bath

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), potassium cyanide (2.6 g, 40 mmol), and dry dichloromethane (40 mL).[1]

-

Initial Cooling: Cool the reaction mixture to 0°C using an ice bath and stir under argon for 20 minutes.[1]

-

Acid Addition: Slowly add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.[1]

-

Reaction: Heat the final mixture at 50°C for 24 hours.[1] Note: Some studies suggest that reducing the reaction time to 18 hours can improve the yield by preventing the acid-sensitive product from reverting to the starting materials.[5]

-

Work-up:

-

Extraction:

-

Drying and Concentration:

-

Purification:

-

Purify the crude yellow solid by recrystallization from a dichloromethane/hexane solvent system to yield colorless crystals of this compound.[1]

-

Data Presentation

The following table summarizes the quantitative data reported for the synthesized compound.

| Parameter | Value | Reference |

| Yield | 89.5% | [1] |

| Melting Point | 131 - 133 °C | [5] |

| ¹H NMR (250 MHz, CDCl₃) | δ 1.92 (td, J₁= 3.6 Hz, J₂ = 10.8 Hz, 2H), 2.29–2.53 (m, 4H), 2.79–2.85 (m, 2H), 3.56 (s, 2H), 3.64 (s, 1H), 6.88–6.95 (m, 3H), 7.20–7.33 (m, 7H) | [1] |

| ¹³C NMR (CDCl₃) | δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 129.31, 134.02, 138.00, 143.29 | [1] |

| Mass Spectrometry | MALDI-TOF m/z 290.9 (M⁺) | [1] |

| Molecular Formula | C₁₉H₂₁N₃ | [6] |

| Molecular Weight | 291.39 g/mol | [6] |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Strecker Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, an important intermediate in the synthesis of various pharmaceutical compounds, including porphyrin-fentanyl conjugates for potential use in photodynamic therapy and boron neutron capture therapy[1]. The Strecker synthesis, a classic method for producing α-amino nitriles, is employed here, starting from 1-Benzyl-4-piperidone, aniline, and a cyanide source.

Two effective protocols are presented, offering flexibility in solvent choice and reaction conditions. Both methods provide good to excellent yields of the target compound.

Data Presentation

The following table summarizes the quantitative data for the two primary synthetic protocols described in this document, allowing for easy comparison of their key parameters and outcomes.

| Parameter | Protocol 1 | Protocol 2 |

| Starting Materials | 1-Benzyl-4-piperidone, Aniline, Potassium Cyanide | N-Benzyl-4-piperidone, Aniline, Potassium Cyanide |

| Solvent System | Glacial Acetic Acid / Water | Dry Dichloromethane |

| Reaction Temperature | 0°C (initial), then Room Temperature | 0°C (initial), then 50°C |

| Reaction Time | 18 - 24 hours | 24 hours |

| Reported Yield | 76.4%[2] | 89.5%[1] |

| Product Purity | Crystalline solid, mp 131-133°C[2] | Colorless crystals[1] |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis, purification, and characterization of this compound.

Protocol 1: Aqueous Acetic Acid Method

This protocol is adapted from a procedure reporting a 76.4% yield of the final product[2].

Materials:

-

1-Benzyl-4-piperidone (18.0 mL, 97 mmol)

-

Aniline (10.0 mL, 107 mmol)

-

Glacial Acetic Acid (21.6 mL)

-

Potassium Cyanide (KCN) (7.30 g, 112 mmol)

-

Water (21.6 mL)

-

Ice

-

Concentrated Aqueous Ammonia

-

Methylene Chloride (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

Equipment:

-

250 mL Round Bottom Flask

-

Ice Bath

-

Magnetic Stirrer

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottomed flask, combine 1-benzyl-4-piperidone (18.0 mL, 97 mmol), aniline (10.0 mL, 107 mmol), and glacial acetic acid (21.6 mL)[2].

-

Preparation of Cyanide Solution: In a separate beaker, prepare an aqueous potassium cyanide solution by dissolving KCN (7.30 g, 112 mmol) in water (21.6 mL)[2].

-

Addition of Cyanide: Cool the reaction mixture in an ice bath with stirring. Add the KCN solution dropwise to the reaction mixture over a 30-minute period[2].

-

Reaction: Allow the mixture to stir at room temperature for 18-24 hours. A copious precipitate should form[2].

-

Workup: Pour the reaction mixture into a mixture of ice (100 g) and concentrated aqueous ammonia (100 mL)[2].

-

Extraction: Extract the resulting mixture three times with 30 mL portions of methylene chloride[2].

-

Drying and Concentration: Combine the organic extracts and dry them over MgSO₄. Remove the solvent in vacuo[2].

-

Purification: Triturate the resulting oily solid with diethyl ether and filter under vacuum to yield a white crystalline solid[2].

Characterization Data:

-

Melting Point: 131 - 133°C[2]

-

¹H NMR (CDCl₃): δ 7.42 - 7.21 (m, 7H, aromatic), 6.94 - 6.88 (m, 3H, aromatic), 3.64 (s, 1H, NH), 3.55 (s, 2H, PhCH₂), 2.81 (bd, 2H, J = 12.2 Hz), 2.46 (td, 2H, J = 11.4, 2.2 Hz), 2.33 (dd, 2H, J = 12.0, 2.4 Hz), 1.92 (td, 2H, J = 10.9, 3.3 Hz)[2].

-

¹³C NMR (CDCl₃): δ 143.4, 138.1, 129.3, 129.0, 128.4, 127.3, 121.1, 120.8, 118.1, 62.6, 53.2, 49.3, 36.3[2].

-

GC/MS: Rt = 14.46 min; mass calculated for C₁₉H₂₁N₃: 291.38; found: 263 (M+-CN), 172, 144, 91, 77[2].

Protocol 2: Dichloromethane Method

This optimized procedure reports a higher yield of 89.5%[1].

Materials:

-

N-Benzyl-4-piperidone (1.89 g, 10 mmol)

-

Aniline (3.7 g, 40 mmol)

-

Potassium Cyanide (KCN) (2.6 g, 40 mmol)

-

Dry Dichloromethane (40 mL)

-

Acetic Acid (1.8 g, 30 mmol)

-

Crushed Ice

-

25% Aqueous Sodium Hydroxide (NaOH)

-

40% Aqueous Potassium Carbonate (K₂CO₃)

-

Anhydrous Sodium Bicarbonate

-

Dichloromethane/Hexane for recrystallization

Equipment:

-

100 mL Round Bottom Flask

-

Argon Atmosphere Setup

-

Ice Bath

-

Magnetic Stirrer

-

Heating Mantle

-

Separatory Funnel

-

Rotary Evaporator

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), KCN (2.6 g, 40 mmol), and dry dichloromethane (40 mL)[1].

-

Initial Cooling: Cool the reaction mixture to 0°C and stir under argon for 20 minutes[1].

-

Addition of Acid: Add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes[1].

-

Reaction: Heat the final mixture at 50°C for 24 hours[1].

-

Workup: After cooling to room temperature, pour the reaction mixture into crushed ice (50 g). Neutralize with 25% aqueous NaOH and adjust the pH to about 10 using 40% aqueous K₂CO₃[1].

-

Extraction: Collect the organic phase and extract the aqueous layer with dichloromethane (2 x 25 mL)[1].

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium bicarbonate and concentrate under reduced pressure to give a yellow solid[1].

-

Purification: Purify the yellow crystals by re-crystallization from dichloromethane/hexane to yield colorless crystals[1].

Characterization Data:

-

¹H NMR (250 MHz, CDCl₃): δ 1.92 (td, J₁= 3.6 Hz, J₂ = 10.8 Hz, 2H, CH₂), 2.29–2.53 (m, 4H, CH₂), 2.79–2.85 (m, 2H, CH₂), 3.56 (s, 2H, CH₂Ph), 3.64 (s, 1H, NH), 6.88–6.95 (m, 3H, ArH), 7.20–7.33 (m, 7H, ArH)[1].

-

¹³C NMR (CDCl₃): δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 129.31, 134.02, 138.00, 143.29[1].

-

MS (MALDI-TOF): m/z 290.9 (M⁺)[1].

Visualizations

The following diagrams illustrate the chemical pathway and a generalized experimental workflow for the Strecker synthesis of this compound.

Caption: Strecker Synthesis Reaction Pathway.

References

Application Notes and Protocols for the Analytical Characterization of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile. This document details experimental protocols for various analytical techniques, presents quantitative data in a structured format, and includes diagrams to illustrate experimental workflows.

Compound Information

-

IUPAC Name: this compound

-

CAS Number: 968-86-5

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of the hydrogen and carbon atoms within the molecule.

Quantitative Data Summary

| Technique | Nucleus | Solvent | Chemical Shifts (δ) in ppm |

| ¹H NMR | ¹H | CDCl₃ | 1.92 (td, J₁= 3.6 Hz, J₂ = 10.8 Hz, 2H, CH₂), 2.29–2.53 (m, 4H, CH₂), 2.79–2.85 (m, 2H, CH₂), 3.56 (s, 2H, CH₂Ph), 3.64 (s, 1H, NH), 6.88–6.95 (m, 3H, ArH), 7.20–7.33 (m, 7H, ArH)[3] |

| ¹³C NMR | ¹³C | CDCl₃ | 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 129.31, 134.02, 138.00, 143.29[3] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 250 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Experimental Protocol: ATR-IR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Chromatographic Characterization

Chromatographic methods are crucial for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for purity determination and assay. A reverse-phase method is suitable for this compound.

Quantitative Data Summary (Representative)

| Parameter | Value |

| Linearity Range | 0.44 - 53.33 µg/mL (for piperidine)[4] |

| Correlation Coefficient (r²) | > 0.99[4] |

| Limit of Detection (LOD) | 0.15 µg/mL (for piperidine)[4] |

| Limit of Quantification (LOQ) | 0.44 µg/mL (for piperidine)[4] |

Experimental Protocol: HPLC Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions (based on similar compounds):

-

Column: Newcrom R1 or a similar C18 reverse-phase column.[5]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[5] The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a suitable solvent like acetonitrile.

-

Prepare a series of calibration standards by diluting the stock solution.

-

-

Analysis: Inject the standards and the sample solution into the HPLC system and record the chromatograms.

-

Data Analysis: Determine the retention time for the main peak and calculate the purity based on the peak area percentage. For quantitative analysis, construct a calibration curve from the standards.

Workflow for HPLC Analysis

Caption: Workflow for HPLC method development and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and investigating the fragmentation pattern of the compound, which aids in structural elucidation.

MALDI-TOF Mass Spectrometry

A Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrum has been reported for this compound.

Quantitative Data Summary

| Technique | Ionization Mode | Observed m/z | Interpretation |

| MALDI-TOF | - | 290.9 | M⁺ (Molecular Ion)[3] |

Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for this type of molecule and is often coupled with liquid chromatography (LC-MS).

Experimental Protocol: LC-MS/MS Analysis (Representative)

-

Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[3]

-

LC Conditions: Use the HPLC conditions described in section 3.1, ensuring the mobile phase is MS-compatible (e.g., using formic acid instead of phosphoric acid).[5]

-

MS Conditions:

-

Ionization Mode: Positive ion mode.[3]

-

Full Scan: Perform a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺.

-

MS/MS: Select the [M+H]⁺ ion as the precursor and perform product ion scans to observe the fragmentation pattern. Optimize the collision energy to obtain a rich fragmentation spectrum.

-

-

Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the product ion spectrum to identify characteristic fragment ions. Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atom and ring fission.

Logical Relationship of MS Fragmentation

Caption: Plausible mass spectrometry fragmentation pathways for the protonated molecule.

References

Application Notes and Protocols: Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile. This compound is a significant precursor in the development of various therapeutic agents, notably as an intermediate in the synthesis of porphyrin-fentanyl conjugates for potential use in photodynamic therapy (PDT) and boron neutron capture therapy (BNCT) for brain tumors[1]. The protocol detailed herein is an optimized version of a previously published procedure, affording a high yield of the target compound.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. Its structure, featuring a piperidine core with benzyl, phenylamino, and nitrile functional groups, makes it a versatile intermediate for the synthesis of complex molecules. A notable application is its use as a precursor to fentanyl analogs and their conjugates[1]. The synthesis is achieved through a one-pot reaction involving N-benzyl-4-piperidone, aniline, and potassium cyanide, following a Strecker-type reaction mechanism.

Reaction Scheme

The synthesis proceeds via the formation of an iminium intermediate from the reaction of N-benzyl-4-piperidone and aniline, which is then attacked by the cyanide ion.

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| N-benzyl-4-piperidone | 1.89 g (10 mmol) | [1] |

| Aniline | 3.7 g (40 mmol) | [1] |

| Potassium Cyanide (KCN) | 2.6 g (40 mmol) | [1] |

| Acetic Acid | 1.8 g (30 mmol) | [1] |

| Dry Dichloromethane (DCM) | 40 ml | [1] |

| Reaction Conditions | ||

| Initial Temperature | 0°C | [1] |

| Heating Temperature | 50°C | [1] |

| Reaction Time | 24 hours | [1] |

| Atmosphere | Argon | [1] |

| Work-up & Purification | ||

| Neutralization | 25% aqueous NaOH | [1] |

| pH Adjustment | ~10 (with 40% aqueous K₂CO₃) | [1] |

| Extraction Solvent | Dichloromethane (2 x 25 ml) | [1] |

| Drying Agent | Anhydrous sodium bicarbonate | [1] |

| Purification Method | Recrystallization (DCM/hexane) | [1] |

| Yield | ||

| Product Mass | 2.6 g | [1] |

| Molar Yield | 89.5% | [1] |

Experimental Protocol

This protocol is based on an optimized procedure with a reported yield of 89.5%[1].

4.1 Materials and Reagents

-

N-benzyl-4-piperidone

-

Aniline

-

Potassium cyanide (KCN)

-

Acetic acid

-

Dry dichloromethane (DCM)

-

25% aqueous sodium hydroxide (NaOH)

-

40% aqueous potassium carbonate (K₂CO₃)

-

Anhydrous sodium bicarbonate

-

Hexane

-

Crushed ice

-

100 ml round-bottom flask

-

Standard glassware for extraction and filtration

-

Stirring apparatus

-

Heating mantle/oil bath

-

Argon supply

4.2 Procedure

-

Reaction Setup: To a 100 ml round-bottom flask under an argon atmosphere, add N-benzyl-4-piperidone (1.89 g, 10 mmol), aniline (3.7 g, 40 mmol), potassium cyanide (2.6 g, 40 mmol), and dry dichloromethane (40 ml).

-

Initial Cooling: Cool the reaction mixture to 0°C using an ice bath and stir under argon for 20 minutes.

-

Acid Addition: Slowly add acetic acid (1.8 g, 30 mmol) to the reaction mixture over a period of 10 minutes.

-

Heating: Heat the final mixture at 50°C for 24 hours.

-

Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture into crushed ice (50 g). Neutralize the mixture with 25% aqueous NaOH, and then adjust the pH to approximately 10 using 40% aqueous K₂CO₃.

-

Extraction: Transfer the mixture to a separatory funnel. Collect the organic phase, and extract the aqueous layer with dichloromethane (2 x 25 ml).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium bicarbonate. Concentrate the solution under reduced pressure to obtain a yellow solid.

-

Purification: Purify the crude product by recrystallization from a dichloromethane/hexane mixture to yield colorless crystals of this compound (2.6 g, 89.5% yield).

4.3 Characterization Data

-

¹H NMR (250 MHz, CDCl₃): δ 1.92 (td, J₁= 3.6 Hz, J₂ = 10.8 Hz, 2H, CH₂), 2.29–2.53 (m, 4H, CH₂), 2.79–2.85 (m, 2H, CH₂), 3.56 (s, 2H, CH₂Ph), 3.64 (s, 1H, NH), 6.88–6.95 (m, 3H, ArH), 7.20–7.33 (m, 7H, ArH)[1].

-

¹³C NMR (CDCl₃): δ 36.09, 49.27, 59.06, 62.58, 117.78, 120.93, 127.26, 128.96, 129.00, 129.31, 134.02, 138.00, 143.29[1].

-

MS (MALDI-TOF): m/z 290.9 (M⁺)[1].

Experimental Workflow Visualization

The following diagram illustrates the step-by-step workflow of the experimental protocol.

References

Application Note: GC/MS Analysis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the analysis of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile using Gas Chromatography-Mass Spectrometry (GC/MS). This compound is a piperidine derivative and a known precursor in the synthesis of various compounds of interest.[1] The protocol described herein provides a robust framework for the separation, identification, and semi-quantitative analysis of this compound, which is crucial for quality control, impurity profiling, and research applications. The method utilizes a common diphenyl dimethyl polysiloxane stationary phase column and electron ionization (EI) mass spectrometry to achieve reliable and reproducible results.

Introduction

This compound (Molecular Formula: C₁₉H₂₁N₃, Molecular Weight: 291.39 g/mol ) is a key intermediate in various synthetic pathways.[2][3] Its purity and characterization are of significant importance in ensuring the quality and safety of subsequent products. Gas Chromatography-Mass Spectrometry (GC/MS) is an ideal analytical technique for volatile and semi-volatile compounds like piperidine derivatives, offering high-resolution separation and definitive molecular identification.[4] This document provides a detailed experimental protocol for its analysis, including sample preparation, instrument parameters, and expected data.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC/MS analysis. The following protocol is recommended:

-

Standard Solution Preparation (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer the standard to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

-

Working Standard Solution (100 µg/mL):

-

Pipette 1 mL of the 1 mg/mL standard solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol.

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the sample to be analyzed.

-

Transfer to a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with methanol. Sonicate if necessary.

-

Filter the solution through a 0.45 µm syringe filter into a GC vial.

-

GC/MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the analysis of this compound.

| Parameter | Value |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent diphenyl dimethyl polysiloxane column |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Inlet Temperature | 280 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (10:1) |

| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 minutes. Ramp at 20 °C/min to 300 °C, hold for 10 minutes. |

| Transfer Line Temp | 290 °C |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-500 |

| Scan Mode | Full Scan |

Data Presentation

The following table summarizes the expected retention time and key mass fragments for this compound based on its structure and analysis of similar compounds.

| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| This compound | ~12.5 | 291 | 91, 117, 173, 200 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the GC/MS analysis protocol.

Proposed Mass Fragmentation Pathway

The fragmentation of this compound under electron ionization is expected to proceed through several characteristic pathways, primarily involving cleavage of the benzyl group and fragmentation of the piperidine ring.

Discussion

The presented GC/MS method provides excellent separation and identification for this compound. The use of a non-polar HP-5ms column allows for good peak shape and resolution. The electron ionization results in a characteristic fragmentation pattern, with the tropylium ion at m/z 91 being a prominent fragment due to the benzyl group. Other significant fragments arise from the cleavage of the piperidine ring and the loss of the phenylamino and cyano groups. This detailed fragmentation information allows for confident identification of the target analyte. For quantitative analysis, it is recommended to use an internal standard to improve accuracy and precision.

Conclusion

This application note provides a detailed and reliable GC/MS protocol for the analysis of this compound. The methodology is suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The provided experimental parameters and expected data will aid researchers in implementing this method in their laboratories.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The protocol employs reverse-phase high-performance liquid chromatography (RP-HPLC) for efficient separation and purification from process-related impurities. This document provides a comprehensive experimental protocol, data presentation in tabular format, and a graphical representation of the workflow to ensure reproducible and high-purity results.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. HPLC is a powerful technique for the analysis and purification of such compounds. This application note outlines a scalable reverse-phase HPLC method suitable for achieving high purity of the target compound.

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₉H₂₁N₃[1][2] |

| Molecular Weight | 291.39 g/mol [1] |

| CAS Number | 968-86-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as acetonitrile and methanol |

Experimental Protocol

This protocol is designed for the preparative purification of this compound.

Instrumentation and Materials

-

HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm). A Newcrom R1 column is also a suitable alternative.[3][4][5][6]

-

Solvents: HPLC grade acetonitrile (ACN) and water.

-

Additives: Formic acid (FA) or Phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid is recommended.[3][4][5][6]

-

Sample: Crude this compound.

Sample Preparation

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 10 mg/mL.

-